molecular formula C6H13NO4S2 B3011670 N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-methylmethanesulfonamide CAS No. 898426-03-4

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-methylmethanesulfonamide

Cat. No.: B3011670
CAS No.: 898426-03-4
M. Wt: 227.29
InChI Key: YFEPKXBMAOGTGM-UHFFFAOYSA-N
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Description

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-methylmethanesulfonamide is a sulfonamide derivative characterized by a five-membered thiolane ring (1,1-dioxo-1lambda6-thiolan-3-yl) substituted with a methyl group and a methanesulfonamide moiety. The compound’s structure includes a sulfone group (SO₂) within the thiolane ring, which imparts distinct electronic and steric properties.

Properties

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-N-methylmethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO4S2/c1-7(12(2,8)9)6-3-4-13(10,11)5-6/h6H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFEPKXBMAOGTGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCS(=O)(=O)C1)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Pharmaceutical Applications

Anticancer Properties
DMTS has shown promising results in cancer research. Studies indicate that it can induce apoptosis in tumor cells and inhibit cell proliferation. Its mechanism involves modulation of biochemical pathways that lead to cancer cell death, making it a potential candidate for anticancer therapies.

Antimicrobial Activity
Research has demonstrated that DMTS possesses antimicrobial properties, making it valuable in the development of new antibiotics. Its efficacy against various bacterial strains highlights its potential for treating infections, particularly those resistant to conventional antibiotics.

Drug Development
DMTS serves as a precursor in the synthesis of bioactive molecules with therapeutic properties. Its unique chemical structure allows for modifications that enhance the pharmacological profiles of resultant compounds, facilitating drug discovery and development.

Organic Synthesis

Reagent in Chemical Reactions
DMTS is utilized as a reagent in various organic synthesis reactions. It acts as a powerful reducing and sulfurizing agent, enabling the formation of complex organic compounds. The compound's ability to bind hydrogen sulfide further enhances its utility in synthesizing sulfur-containing organic materials.

Intermediate for Novel Compounds
The compound is often used as an intermediate in the synthesis of more complex molecules. Its reactivity allows chemists to create diverse derivatives that can be tailored for specific applications in research and industry.

Materials Science

Development of Novel Materials
In materials science, DMTS is explored for its potential to create novel materials with unique properties. Its incorporation into polymer matrices can enhance material characteristics such as thermal stability and mechanical strength.

Nanotechnology Applications
DMTS has been investigated for use in nanotechnology, particularly in the fabrication of nanostructured materials. Its chemical properties allow for the functionalization of nanoparticles, which can be applied in drug delivery systems and diagnostic tools.

Case Studies

Study Title Findings Reference
Anticancer Activity of DMTSInduces apoptosis in cancer cells; inhibits proliferation
Antimicrobial EfficacyEffective against resistant bacterial strains
Synthesis of Sulfur-Containing CompoundsDemonstrates versatility as a reagent in organic synthesis
Application in NanotechnologyPotential for functionalizing nanoparticles for drug delivery

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in Pharmaceutical Contexts

a) Sumatriptan-Related Compounds

Sumatriptan succinate-related compounds, such as [3-[2-(methylamino)ethyl]-1H-indol-5-yl]-N-methylmethanesulfonamide, share the core N-methylmethanesulfonamide group but feature indole-based substituents. These compounds are pharmacopeial impurities with strict regulatory limits (e.g., 0.5% maximum for individual impurities) . Key differences include:

  • Chromatographic Behavior : Retention times in HPLC analyses vary significantly (e.g., 0.3–1.0 minutes) due to differences in polarity and molecular weight .
b) N-(1,1-dioxo-1lambda6-thiane-3-yl)-N-methylmethanesulfonamide

This analog replaces the five-membered thiolane ring with a six-membered thiane ring. The increased ring size reduces steric strain and may enhance thermal stability.

Derivatives with Functional Group Modifications

a) N-(4-Hydroxy-3,5-bis(methylsulfonyl)phenyl)-N-methylmethanesulfonamide

This derivative features a phenolic core with dual methylsulfonyl groups. Key contrasts include:

  • Physical Properties : Higher melting point (213–215 °C) due to enhanced hydrogen bonding from hydroxyl and sulfonyl groups.
  • Synthetic Yield : Lower isolated yield (47%) compared to typical sulfonamide syntheses, likely due to steric hindrance .
b) Adamantane-Based Analogs (e.g., N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethyladamantane-1-carboxamide)

The adamantane group introduces rigidity and lipophilicity, which could improve blood-brain barrier penetration. Such hybrids are explored in antiviral or CNS-targeted drug design but lack reported biological data in the evidence .

Data Tables for Comparative Analysis

Table 1: Structural and Physical Properties of Selected Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Features
N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-methylmethanesulfonamide C₆H₁₁NO₄S₂ 225.28 Not reported Five-membered thiolane ring
[3-[2-(Methylamino)ethyl]-1H-indol-5-yl]-N-methylmethanesulfonamide C₁₃H₁₇N₃O₂S 291.36 Not reported Indole substituent, pharmaceutical impurity
N-(1,1-dioxo-1lambda6-thiane-3-yl)-N-methylmethanesulfonamide C₆H₁₃NO₄S₂ 227.30 Not reported Six-membered thiane ring
N-(4-Hydroxy-3,5-bis(methylsulfonyl)phenyl)-N-methylmethanesulfonamide C₉H₁₃NO₇S₃ 367.40 213–215 (dec.) Phenolic core, dual sulfonyl groups

Table 2: Analytical Parameters for Pharmaceutical Impurities

Compound Name Retention Time (min) Impurity Limit (%)
[3-[2-(Dimethylamino-N-oxide)ethyl]-1H-indol-5-yl]-N-methylmethanesulfonamide 0.3 0.2
[3-[2-(Methylamino)ethyl]-1H-indol-5-yl]-N-methylmethanesulfonamide 0.6 0.5
Sumatriptan succinate related compound C 0.9 0.5

Research Findings and Functional Insights

  • Role in Drug Impurity Profiles: Thiolane- and indole-based sulfonamides are critical in quality control for drugs like sumatriptan, where even minor structural changes (e.g., dimethylamino vs. methylamino groups) significantly impact impurity thresholds .
  • Synthetic Challenges : Derivatives with bulky substituents (e.g., adamantane) require specialized coupling strategies, as evidenced by the use of Enamine Ltd.’s building blocks for complex heterocycles .
  • Thermal Stability: Thiolane rings with sulfone groups exhibit higher oxidative stability compared to non-sulfonated analogs, making them suitable for high-temperature reactions .

Q & A

Q. What synthetic methodologies are effective for synthesizing N-(1,1-dioxo-1λ⁶-thiolan-3-yl)-N-methylmethanesulfonamide?

The compound can be synthesized via multi-step routes involving sulfonylation and heterocyclic ring formation. Key steps include:

  • Sulfonyl chloride coupling with a thiolane derivative under basic conditions (e.g., triethylamine or DIPEA) .
  • Cyclization of intermediates using reagents like diisobutylaluminum hydride (DIBAL) to stabilize the 1,1-dioxo-thiolan ring .
  • Purification via column chromatography and validation by NMR and mass spectrometry.

Q. How is the structural integrity of this compound validated in crystallographic studies?

X-ray crystallography using programs like SHELXL (for refinement) and SHELXS/D (for structure solution) is recommended. The sulfonamide and thiolan moieties generate strong electron density maps, enabling precise bond-length/angle analysis . Visualization tools like ORTEP-3 aid in modeling thermal ellipsoids and validating stereochemistry .

Q. What in vitro assays are used to screen its activity as a GIRK1/2 potassium channel activator?

  • Electrophysiology (patch-clamp) : Measures ion current modulation in transfected HEK293 cells or cardiomyocytes .
  • Fluorescence-based flux assays : Use thallium-sensitive dyes to quantify channel activation in neuronal cell lines .
  • Selectivity is assessed against related channels (e.g., Kir2.1) via dose-response curves (IC₅₀/EC₅₀ comparisons) .

Advanced Research Questions

Q. How can researchers resolve contradictory data in the compound’s binding affinity to GIRK channels across different assays?

Contradictions may arise from assay conditions (e.g., pH, temperature) or cell-line variability. Strategies include:

  • Standardizing buffer systems (e.g., HEPES vs. bicarbonate) and temperature controls.
  • Validating results using orthogonal methods (e.g., surface plasmon resonance vs. electrophysiology) .
  • Assessing metabolite interference via LC-MS analysis of assay media .

Q. What strategies optimize the compound’s metabolic stability and pharmacokinetic (PK) profile?

  • DMPK optimization :
  • Microsomal stability assays : Identify metabolic hotspots (e.g., sulfonamide oxidation) .
  • Prodrug derivatization : Mask labile groups (e.g., esterification of hydroxyl moieties) .
    • Pharmacokinetic modeling : Use in vitro-in vivo extrapolation (IVIVE) to predict clearance and bioavailability .

Q. How can crystallographic data address discrepancies in the compound’s reported conformation?

  • Perform Hirshfeld surface analysis to compare intermolecular interactions (e.g., hydrogen bonding, π-stacking) across polymorphs .
  • Refine structures against high-resolution data (<1.0 Å) using SHELXL to resolve torsional ambiguities in the thiolan ring .

Q. What analytical techniques are recommended for identifying and quantifying synthetic impurities?

  • HPLC-MS : Use C18 columns with gradient elution (e.g., 0.1% formic acid in acetonitrile/water) to separate impurities. Reference retention times and mass spectra for known byproducts (e.g., des-methyl analogs) .
  • NMR spiking experiments : Add reference impurities (e.g., N-methylmethanesulfonamide) to confirm peak assignments .

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